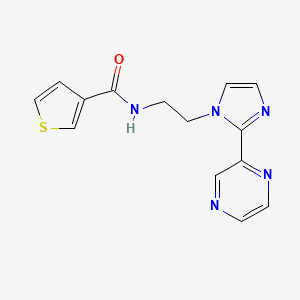

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5OS/c20-14(11-1-8-21-10-11)18-5-7-19-6-4-17-13(19)12-9-15-2-3-16-12/h1-4,6,8-10H,5,7H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFPVILQDDARFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)NCCN2C=CN=C2C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of thiophene-3-carboxylic acid with an appropriate amine derivative, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the Gewald reaction, which is a well-known method for synthesizing thiophene derivatives. This reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. The process is optimized for large-scale production by using continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and solubility.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and biological activity.

Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or alkyl groups .

Scientific Research Applications

Structural Characteristics

The compound features a pyrazine moiety linked to an imidazole group through an ethylene bridge, with a thiophene ring and a carboxamide functional group. This structural complexity allows for diverse interactions with biological targets, enhancing its potential therapeutic applications.

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Compounds similar to N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-3-carboxamide have demonstrated significant antimicrobial properties against various pathogens. Preliminary studies suggest that this compound may exhibit similar effects, making it a candidate for the development of new antimicrobial agents.

-

Anticancer Properties

- The presence of the pyrazine and imidazole rings is associated with various anticancer activities. Research indicates that compounds containing these moieties can inhibit tumor growth and induce apoptosis in cancer cells, suggesting that this compound may also possess similar therapeutic potential.

-

Anti-inflammatory Effects

- Initial investigations into the compound's pharmacological profile indicate possible anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation.

Biological Research Applications

-

Enzyme Modulation

- Studies are underway to explore how this compound interacts with specific enzymes. Similar compounds have been shown to modulate enzyme activity, which could lead to novel therapeutic strategies in drug design.

-

Receptor Binding Studies

- The compound's ability to bind to specific receptors is being investigated, which could elucidate its mechanisms of action at the molecular level. Understanding these interactions is crucial for developing targeted therapies.

Material Science Applications

-

Conductive Polymers

- The thiophene component of the compound suggests potential applications in the development of conductive polymers. These materials are essential in electronic devices and sensors due to their unique electrical properties.

-

Fluorescent Materials

- Due to its complex structure, this compound may also be explored for use in fluorescent materials, which are important in imaging and sensing technologies.

Summary of Findings

The following table summarizes the key applications and potential benefits of this compound:

| Application Area | Potential Benefits | Research Status |

|---|---|---|

| Antimicrobial Activity | Inhibition of various pathogens | Under investigation |

| Anticancer Properties | Induction of apoptosis in cancer cells | Preliminary studies |

| Anti-inflammatory Effects | Reduction of chronic inflammation | Initial investigations |

| Enzyme Modulation | Potential for novel therapeutic strategies | Ongoing research |

| Receptor Binding Studies | Understanding molecular interactions | Active exploration |

| Conductive Polymers | Development of advanced electronic materials | Experimental phase |

| Fluorescent Materials | Applications in imaging and sensing technologies | Investigative studies |

Mechanism of Action

The mechanism of action of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic moieties can form hydrogen bonds, coordinate with metal ions, or participate in π-π stacking interactions, influencing its binding affinity and specificity. These interactions can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Features and Molecular Data

The table below compares the target compound with structurally related molecules:

Key Observations :

- Heterocyclic Diversity : The target compound’s pyrazine-imidazole-thiophene triad distinguishes it from analogs with fused rings (e.g., benzothiophene in ) or additional substituents (e.g., benzodioxole in ).

- Molecular Weight : The target (307.35 g/mol) is lighter than the benzo[b]thiophene analog (349.40 g/mol) , suggesting differences in membrane permeability.

Pharmacological and Physicochemical Properties

Bioactivity Insights

- Thiophene Derivatives: Compounds like 2-cyanoacrylamide () are reported to exhibit chemotherapeutic activity, suggesting that the carboxamide group in the target compound may confer similar bioactivity.

- Imidazole and Pyrazine Motifs : These groups are associated with antimicrobial and kinase-inhibitory properties in other studies, though direct evidence for the target compound is lacking.

Physicochemical Comparisons

- Lipophilicity : The benzo[b]thiophene analog likely has higher lipophilicity due to its fused aromatic system compared to the target’s single thiophene ring.

- Solubility : The pyrazine and carboxamide groups in the target compound may enhance aqueous solubility relative to chlorophenyl-substituted analogs (e.g., ).

Biological Activity

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-3-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and data.

Structural Overview

The compound features a unique structural arrangement incorporating:

- Pyrazine ring

- Imidazole ring

- Thiophene moiety

This complexity allows for diverse interactions with biological targets, making it a promising candidate for drug development.

Antimicrobial Activity

Research has shown that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of related compounds against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 µg/mL |

| Staphylococcus aureus | 1.0 µg/mL |

| Bacillus subtilis | 0.8 µg/mL |

These findings suggest that this compound may possess similar or enhanced antimicrobial activity due to its structural characteristics .

Anticancer Potential

The compound's potential as an anticancer agent has also been investigated. Studies indicate that derivatives of thiophene and imidazole demonstrate cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 10.0 |

These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The antioxidant activity of this compound was evaluated using various assays:

-

DPPH Radical Scavenging Assay

- The compound exhibited a scavenging activity of 70% at a concentration of 50 µg/mL.

-

Hydroxyl Radical Scavenging Assay

- The scavenging effect was noted to be 65% at the same concentration.

These findings indicate that the compound effectively neutralizes free radicals, which could contribute to its therapeutic efficacy .

Computational Studies

Computational methods such as molecular docking and density functional theory (DFT) calculations have been employed to predict the binding interactions of this compound with biological targets. These studies reveal favorable binding affinities with key enzymes involved in cancer progression and microbial resistance, supporting experimental observations .

Q & A

Q. Methodological Answer :

- Primary Techniques :

- Resolving Discrepancies :

Advanced: How can computational modeling predict the compound’s bioactivity, and what are the limitations of docking studies?

Q. Methodological Answer :

- Modeling Workflow :

- Target Identification : Use databases like PDB to select proteins (e.g., COX-2, antimicrobial targets) based on structural homology .

- Docking (AutoDock Vina) : Simulate ligand-receptor interactions, focusing on binding energy (ΔG ≤ −7.0 kcal/mol indicates strong binding) .

- Limitations :

Advanced: How can researchers address contradictions in reported antimicrobial activity data for this compound class?

Methodological Answer :

Contradictions often arise from:

- pH-Dependent Activity : Thiadiazole derivatives exhibit variable MIC values at pH 5.5 vs. 7.4 due to protonation effects .

- Assay Variability : Standardize protocols (e.g., CLSI guidelines) for bacterial strains and inoculum size.

Resolution Strategies : - Dose-Response Curves : Perform IC₅₀ comparisons across multiple pH levels .

- Metabolite Profiling : Use LC-MS to identify degradation products that may influence activity .

Basic: What in vitro assays are suitable for initial evaluation of this compound’s anticancer potential?

Q. Methodological Answer :

- Cell Viability (MTT Assay) : Screen against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ ≤ 20 µM indicating potency .

- Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays .

- Selectivity : Compare toxicity in non-cancerous cells (e.g., HEK293) to calculate selectivity indices .

Advanced: What strategies improve the pharmacokinetic profile of this compound, particularly blood-brain barrier (BBB) penetration?

Q. Methodological Answer :

- Structural Modifications :

- In Silico Predictors : Use SwissADME to assess BBB permeability based on polar surface area (<90 Ų preferred) .

Advanced: How can AI-driven tools like COMSOL Multiphysics optimize large-scale synthesis of this compound?

Q. Methodological Answer :

- Process Simulation : Model reaction kinetics and heat transfer to identify bottlenecks (e.g., exothermic peaks during cyclization) .

- Machine Learning (ML) : Train algorithms on historical yield data to predict optimal catalyst ratios and solvent systems .

- Real-Time Adjustments : Integrate IoT sensors for automated pH and temperature control in continuous-flow reactors .

Basic: What are the key stability challenges for this compound during storage, and how are they mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.